molecular formula C2H6S4 B1221922 Dimethyl tetrasulfide CAS No. 5756-24-1

Dimethyl tetrasulfide

Cat. No.: B1221922
CAS No.: 5756-24-1
M. Wt: 158.3 g/mol
InChI Key: NPNIZCVKXVRCHF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dimethyl tetrasulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase. This interaction can modulate the enzyme’s activity, thereby affecting the cellular redox state .

Cellular Effects

This compound has been shown to induce apoptosis in certain cancer cell lines, such as human leukemia Jurkat cells and HL-60 cells . This compound influences cell function by generating reactive oxygen species (ROS), which in turn activate caspase-3, a key enzyme in the apoptotic pathway. Additionally, this compound can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the generation of ROS, which can cause oxidative damage to cellular components. This oxidative stress can lead to the activation of various signaling pathways, including those involved in apoptosis. This compound can also bind to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and impaired cellular function. Threshold effects have been observed, where the compound’s toxicity increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of other sulfur-containing compounds. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity, with higher concentrations potentially leading to increased toxicity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl tetrasulfide can be synthesized through several methods. One common method involves the reaction of methanethiol with sulfur dichloride. The reaction proceeds as follows:

2CH3SH+SCl2CH3SSSSCH3+2HCl2 \text{CH}_3\text{SH} + \text{SCl}_2 \rightarrow \text{CH}_3\text{SSSSCH}_3 + 2 \text{HCl} 2CH3​SH+SCl2​→CH3​SSSSCH3​+2HCl

This reaction typically requires the presence of a catalyst, such as copper (II), to proceed efficiently .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl tetrasulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl tetrasulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfur atoms into molecules.

    Biology: this compound is studied for its role in biological systems, particularly in the metabolism of sulfur-containing compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a cyanide antidote due to its ability to donate sulfur atoms for the detoxification of cyanide.

    Industry: It is used in the flavor and fragrance industry to impart a garlic or onion-like aroma to products

Comparison with Similar Compounds

Similar Compounds

    Dimethyl disulfide (C₂H₆S₂): A related compound with two sulfur atoms. It has a similar odor but is less reactive than dimethyl tetrasulfide.

    Dimethyl trisulfide (C₂H₆S₃): Contains three sulfur atoms and is also used in flavor and fragrance applications.

    Diallyl disulfide (C₆H₁₀S₂): Found in garlic and has similar biological activities.

Uniqueness

This compound is unique due to its higher sulfur content, which makes it more reactive and versatile in chemical reactions. Its ability to donate multiple sulfur atoms makes it particularly useful in applications requiring sulfur transfer .

Properties

IUPAC Name

(methyltetrasulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S4/c1-3-5-6-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNIZCVKXVRCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063997
Record name Tetrasulfide, dimethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5756-24-1
Record name Dimethyl tetrasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5756-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrasulfide, dimethyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasulfide, dimethyl
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Record name Tetrasulfide, dimethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl tetrasulphide
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Record name Dimethyl tetrasulfide
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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